1-Methylpyridinium chloride
Overview
Description
1-Methylpyridinium chloride is an organic compound with the chemical formula C6H8ClN. It is a quaternary ammonium salt derived from pyridine, where a methyl group is attached to the nitrogen atom, forming a positively charged pyridinium ion. This compound is known for its crystalline structure, typically appearing as colorless to pale yellow crystals. It is soluble in water and various organic solvents and has a melting point of approximately 144°C .
Mechanism of Action
Target of Action
1-Methylpyridinium chloride is an ion with the formula C5H5NCH+3 . It is the N-methylated derivative of pyridine It is under investigation by scientists regarding its potential anti-carcinogenic properties .
Mode of Action
It is known to behave as an ionic liquid . Ionic liquids are salts in which the ions are poorly coordinated, which results in these solvents being liquid below 100°C, or even at room temperature. At ambient temperatures, these are some of the most interesting new materials, because they are liquid organic salts.
Biochemical Pathways
It is known that the compound is formed during the roasting of coffee beans from its precursor chemical, trigonelline . This suggests that it may play a role in the biochemical pathways related to the metabolism of coffee and its components.
Result of Action
It is under investigation for its potential anti-carcinogenic properties, particularly an effect on colon cancer .
Action Environment
It is known to behave as an ionic liquid , suggesting that it may be stable and active in a variety of environments, including those with varying temperatures .
Preparation Methods
1-Methylpyridinium chloride can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylpyridine with hydrochloric acid. This reaction typically occurs under controlled conditions to ensure the formation of the desired product . Another method involves the use of Dowex 1-X 8 (Cl) resin in water under an inert atmosphere, yielding a high purity product . Industrial production methods often utilize similar reaction conditions but on a larger scale, ensuring efficient and cost-effective synthesis.
Chemical Reactions Analysis
1-Methylpyridinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using strong oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Photochemical Reactions: It can participate in photochemical reactions, particularly with nucleophiles, leading to the formation of different products.
Common reagents used in these reactions include hydrochloric acid, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methylpyridinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including the addition of aldehydes and ketones.
Biology: It has been studied for its role in the uptake and translocation in plants, particularly in wheat.
Industry: It is used as a flame retardant in plastics and polymers, reducing the risk of fire.
Comparison with Similar Compounds
1-Methylpyridinium chloride is part of a broader class of pyridinium salts, which are known for their diverse applications. Similar compounds include:
N-Methylpyridinium iodide: Similar in structure but with an iodide ion instead of chloride.
N-Butylpyridinium chloride: Features a butyl group instead of a methyl group.
Pyridinium chloride: Lacks the methyl group, making it less hydrophobic.
Compared to these compounds, this compound is unique due to its specific balance of hydrophilicity and hydrophobicity, making it particularly effective in certain catalytic and biological applications .
Properties
IUPAC Name |
1-methylpyridin-1-ium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N.ClH/c1-7-5-3-2-4-6-7;/h2-6H,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIGYXWRIHZZAA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
694-56-4 (Parent) | |
Record name | N-Methylpyridinium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007680731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50932185 | |
Record name | 1-Methylpyridin-1-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50932185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7680-73-1, 14401-93-5 | |
Record name | Pyridinium, 1-methyl-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7680-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylpyridinium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007680731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylpyridinium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014401935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methylpyridin-1-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50932185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methylpyridinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.781 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-METHYLPYRIDINIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LRK3W477YB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-methylpyridinium chloride?
A1: The molecular formula of this compound is C6H8ClN, and its molecular weight is 125.57 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, several studies have investigated the spectroscopic properties of this compound using techniques like FTIR, Raman, and NMR. For example, one study used these techniques to analyze the structure of 2,3-dicarboxy-1-methylpyridinium chloride. [] Another study utilized FTIR and Raman spectroscopy to analyze the structure of 4-carboxy-1-methylpyridinium chloride. [] These spectroscopic methods are crucial for identifying and characterizing the compound.
Q3: Is there any information about the stability of this compound under different conditions?
A3: Yes, research on pralidoxime chloride, a related compound, provides insights into stability. Studies show that its degradation rate increases with increasing pH and concentration. [] The degradation products identified include 2-cyano-, 2-carboxamido-, and 2-carboxy-1-methyl-pyridinium chlorides, this compound, cyanide ion, ammonia, and carbon dioxide. This information highlights the importance of considering pH and concentration during storage and formulation.
Q4: Does this compound exhibit any catalytic properties?
A4: While not a catalyst itself, this compound serves as a building block for compounds with catalytic applications. One example is 4,4′,4″-(pyridine-2,4,6-triyl)tris(this compound), which acts as a relay compound in electron transfer processes from dyes to catalysts. [] This electron transfer relay system can be valuable in various catalytic applications, including photocatalysis and electrocatalysis.
Q5: Have there been any computational studies on this compound?
A5: Yes, ab initio molecular dynamics simulations have been used to explore the behavior of an excess electron in this compound-based ionic liquids. [] The simulations revealed that the excess electron resides in cation π*-type orbitals, switching between localized and delocalized states. These findings are crucial for understanding electron transfer processes in such ionic liquids.
Q6: How do structural modifications of this compound affect its biological activity?
A6: While specific SAR studies on this compound are limited in the provided literature, research on similar pyridinium aldoximes offers valuable insights. For instance, changing the position of the hydroxyiminomethyl group on the pyridinium ring significantly influences the reactivation potency of organophosphate-inhibited acetylcholinesterase. [, ] Additionally, incorporating specific functional groups, like carbamoyl groups, can enhance the binding affinity and reactivation rate. [, ] These findings suggest that even minor structural changes can substantially impact the biological activity of these compounds.
Q7: What are the strategies for improving the stability and solubility of this compound-based compounds?
A7: Research on pralidoxime chloride formulation provides valuable insights. One study explored its stability in concentrated acidic solutions and identified various degradation products. [] While specific formulation strategies for this compound aren't detailed in the provided literature, common approaches for enhancing stability and solubility include adjusting pH, using appropriate buffer systems, adding stabilizers like antioxidants, and exploring different salt forms or prodrug strategies.
Q8: What analytical techniques are used to characterize and quantify this compound?
A8: Several analytical techniques are employed to study this compound and its derivatives. These include:
- High-performance liquid chromatography (HPLC): Used to quantify pralidoxime chloride and its decomposition products. [] This method offers high sensitivity and reproducibility for analyzing these compounds in various matrices.
- Ion-selective electrodes: Employed to detect cyanide, a potential degradation product of pralidoxime chloride. [] This method provides a simple and rapid way to monitor cyanide levels.
- Mass spectrometry (MS): Utilized to identify degradation products of pralidoxime chloride. [] MS provides detailed information about the molecular weight and structure of the analyzed compounds.
Q9: What is known about the environmental impact and degradation of this compound?
A9: Although the provided literature doesn't directly address the environmental impact of this compound, research on its structural analog, 4-carboxy-1-methylpyridinium chloride, offers relevant information. This compound is a photolytic product of the herbicide paraquat and can be metabolized by certain bacteria. [, ] Understanding the microbial degradation pathways of related compounds can provide insights into the potential environmental fate of this compound.
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